molecular formula C10H7BrClFN2O B14790504 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline

Cat. No.: B14790504
M. Wt: 305.53 g/mol
InChI Key: LTYXCCDEYUZQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the quinazoline core. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7BrClFN2O

Molecular Weight

305.53 g/mol

IUPAC Name

6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline

InChI

InChI=1S/C10H7BrClFN2O/c1-2-16-10-14-8-6(9(12)15-10)3-5(11)4-7(8)13/h3-4H,2H2,1H3

InChI Key

LTYXCCDEYUZQGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl

Origin of Product

United States

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